5-(Chloromethyl)-3-(1-phenylethyl)-1,2,4-oxadiazole
Description
Properties
IUPAC Name |
5-(chloromethyl)-3-(1-phenylethyl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O/c1-8(9-5-3-2-4-6-9)11-13-10(7-12)15-14-11/h2-6,8H,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDLCYOGFXGYRBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)C2=NOC(=N2)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
The mechanism of action of 5-(Chloromethyl)-3-(1-phenylethyl)-1,2,4-oxadiazole depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, leading to biological effects. The oxadiazole ring can also participate in hydrogen bonding and π-π interactions, influencing its binding affinity and specificity.
Comparison with Similar Compounds
Substituent Variations at the 3-Position
The 3-position substituent significantly influences electronic, steric, and biological properties. Key comparisons include:
- Electronic Effects : Electron-withdrawing groups (e.g., pyridazine) enhance the electrophilicity of the oxadiazole ring, improving reactivity in cycloaddition reactions .
- Steric Effects : Bulky substituents like 1-phenylethyl may reduce reaction rates in nucleophilic substitutions compared to smaller groups (e.g., phenyl) .
Substituent Variations at the 5-Position
The chloromethyl group at position 5 is critical for further functionalization. Comparisons include:
Spectral Data Comparison
- Structural Insights : Aryl protons in phenyl derivatives resonate at δ 7.46–8.04, while thiophene-substituted analogs show distinct aromatic patterns .
Biological Activity
5-(Chloromethyl)-3-(1-phenylethyl)-1,2,4-oxadiazole is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : CHClNO
- Molecular Weight : 222.67 g/mol
- CAS Number : 1021436-49-6
- IUPAC Name : this compound
Synthesis
The synthesis of this compound typically involves the reaction of appropriate starting materials under controlled conditions. The compound can be synthesized through methods similar to those used for other oxadiazole derivatives, which often include cyclization reactions involving hydrazine derivatives and carbonyl compounds.
Anticancer Properties
Recent studies have indicated that oxadiazole derivatives exhibit significant anticancer properties. For instance:
-
Cytotoxicity Assays : Compounds derived from the oxadiazole scaffold have been evaluated for their cytotoxic effects against various cancer cell lines such as HeLa (cervical cancer) and HCT-116 (colorectal cancer). The MTT assay has been a common method for assessing cell viability and cytotoxicity.
Compound Cell Line IC (μM) This compound HeLa TBD Other Oxadiazole Derivative HCT-116 29
Studies have shown that modifications to the oxadiazole structure can enhance cytotoxicity. For example, certain derivatives exhibited IC values lower than 30 μM against HeLa cells, indicating potent activity .
The anticancer mechanisms of oxadiazoles are often linked to their ability to inhibit key enzymes involved in cell proliferation. Notably:
- Topoisomerase Inhibition : Some oxadiazole derivatives have been found to inhibit topoisomerase I activity, which is crucial for DNA replication and transcription. Molecular docking studies support these findings by demonstrating favorable interactions between the compounds and the enzyme's active site .
Case Studies
- Study on Antiproliferative Activity : A library of oxadiazole derivatives was synthesized and evaluated for antiproliferative activity. The study highlighted that specific modifications in the oxadiazole structure significantly impacted their biological activity against cancer cell lines .
- Hybrid Compounds : Research has explored hybrid compounds combining oxadiazoles with other pharmacophores. For example, phthalimide-linked oxadiazoles demonstrated enhanced cytotoxicity due to increased lipophilicity and improved interaction with biological targets .
Structure-Activity Relationship (SAR)
The SAR studies indicate that:
- Substituents on the Oxadiazole Ring : The presence and position of substituents on the oxadiazole ring significantly influence biological activity. Modifications can lead to increased lipophilicity or altered electronic properties, enhancing binding affinity to target proteins.
- Hydrophobic Interactions : Compounds with larger hydrophobic groups often exhibit improved anticancer activity due to better membrane permeability and interaction with cellular targets .
Scientific Research Applications
Medicinal Chemistry
The compound is extensively studied for its potential as a pharmacophore in drug design. It has shown promising antimicrobial and anticancer properties:
- Antimicrobial Activity : Numerous studies have indicated that oxadiazole derivatives exhibit broad-spectrum antimicrobial activity. For instance, 5-(Chloromethyl)-3-(1-phenylethyl)-1,2,4-oxadiazole has been evaluated against various bacterial strains and fungi, demonstrating significant inhibitory effects .
- Anticancer Properties : The compound has been identified as a potential anticancer agent. Research highlights that derivatives of oxadiazoles can induce apoptosis in cancer cells. Specific studies have reported that certain analogs exhibit IC50 values in the low micromolar range against multiple cancer cell lines .
Materials Science
The unique chemical structure of this compound makes it valuable in the development of advanced materials:
- Polymer Chemistry : Its reactivity allows for incorporation into polymer matrices, enhancing properties such as thermal stability and mechanical strength.
- Nanomaterials : The compound can be utilized in the synthesis of nanomaterials with tailored functionalities for applications in electronics and photonics .
Biological Studies
Research into the interactions of this compound with biological molecules is ongoing:
- Enzyme Inhibition : Studies suggest that it can bind to specific enzymes or receptors, modulating their activity. This property is crucial for developing targeted therapies .
Case Studies
- Antimicrobial Efficacy :
- Anticancer Activity :
- Synthesis and Characterization :
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 5-(Chloromethyl)-3-(1-phenylethyl)-1,2,4-oxadiazole, and how can reaction conditions be optimized?
- The compound is synthesized via nucleophilic substitution or cyclization reactions. A common approach involves reacting 3-(1-phenylethyl)-1,2,4-oxadiazole precursors with chloromethylating agents (e.g., chloromethyl chloride or derivatives). Optimization requires monitoring reaction parameters (temperature, solvent polarity, and stoichiometry) using techniques like thin-layer chromatography (TLC) or HPLC to track intermediate formation. Post-synthesis purification via column chromatography or recrystallization is critical to achieve >95% purity .
Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?
- IR spectroscopy identifies functional groups (e.g., C-Cl stretch at ~600–800 cm⁻¹ and oxadiazole ring vibrations). ¹H/¹³C NMR resolves the chloromethyl group (δ ~4.5–5.0 ppm for CH₂Cl) and substituent environments. Mass spectrometry (MS) confirms molecular weight (e.g., ESI-MS for [M+H]⁺ peaks), while elemental analysis validates C/H/N/O/Cl ratios. Single-crystal X-ray diffraction (SC-XRD) may resolve stereochemical ambiguities in advanced studies .
Q. How can researchers assess the compound’s stability and solubility for in vitro assays?
- Stability is tested under varying pH (e.g., phosphate buffers), temperatures (4°C, 25°C, 37°C), and light exposure using HPLC or UV-Vis spectroscopy. Solubility is determined in polar (DMSO, water) and non-polar solvents (ethyl acetate) via gravimetric or nephelometric methods. For biological assays, stock solutions in DMSO (1–10 mM) are standardized with serial dilutions in assay buffers .
Advanced Research Questions
Q. What mechanistic insights guide the design of derivatives for structure-activity relationship (SAR) studies?
- SAR studies focus on modifying the chloromethyl group and phenyl substituents. Computational methods (DFT or molecular docking) predict electronic effects (e.g., Hammett σ values) and steric interactions with biological targets. For example, replacing the chloromethyl group with electron-withdrawing substituents may enhance electrophilic reactivity, while bulky aryl groups could improve target selectivity .
Q. How should researchers address contradictions in reported biological activity data?
- Contradictions often arise from assay variability (e.g., cell line differences, incubation times). Meta-analyses of published data using statistical tools (ANOVA, regression) can identify confounding variables. Independent replication under standardized conditions (e.g., CLSI guidelines) and orthogonal assays (e.g., enzymatic vs. cell-based) validate findings .
Q. What experimental designs are optimal for investigating reaction kinetics or catalytic pathways involving this compound?
- Factorial design (e.g., 2³ designs) systematically tests variables like catalyst loading, temperature, and solvent polarity. Rate constants are derived via pseudo-first-order kinetics monitored by GC-MS or UV kinetics. Isotopic labeling (e.g., ¹³C or ²H) and trapping experiments (e.g., radical scavengers) elucidate intermediates .
Q. How can computational chemistry enhance understanding of this compound’s reactivity?
- Molecular dynamics (MD) simulations model solvent interactions and conformational flexibility. Density Functional Theory (DFT) calculates thermodynamic parameters (ΔG, activation barriers) for reaction pathways. Tools like COMSOL Multiphysics integrate AI to optimize synthetic routes or predict byproducts .
Q. What frameworks guide the integration of theoretical models with experimental data?
- Link hypotheses to established theories (e.g., frontier molecular orbital theory for reactivity or QSAR models for bioactivity). Use Bayesian statistics to refine models iteratively based on empirical data. Theoretical frameworks should align with experimental observables, such as correlating computed dipole moments with solubility trends .
Methodological Notes
- Data Interpretation : Cross-validate spectral data with databases (e.g., SciFinder, PubChem) to avoid misassignment.
- Ethical Replication : Cite prior work transparently and disclose modifications to published protocols.
- Interdisciplinary Collaboration : Engage with crystallographers, computational chemists, and biologists to address multifaceted research questions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
